molecular formula C7H15NO B2898790 4-Amino-2-cyclopropylbutan-2-ol CAS No. 960248-10-6

4-Amino-2-cyclopropylbutan-2-ol

Cat. No.: B2898790
CAS No.: 960248-10-6
M. Wt: 129.203
InChI Key: WUDKAWDLIAYNGD-UHFFFAOYSA-N
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Description

4-Amino-2-cyclopropylbutan-2-ol is an organic compound featuring an amino group and a cyclopropyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-cyclopropylbutan-2-ol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by the introduction of the amino group. For example, a cyclopropyl ketone can be reacted with ammonia or an amine under reductive amination conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using metal catalysts to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-cyclopropylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-Amino-2-cyclopropylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of cyclopropyl-containing compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclopropylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These properties make it a valuable scaffold for drug design and development.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the hydroxyl group.

    Cyclopropylmethanol: Contains a hydroxyl group but lacks the amino group.

    2-Aminobutanol: Similar backbone but lacks the cyclopropyl group.

Uniqueness

4-Amino-2-cyclopropylbutan-2-ol is unique due to the presence of both the cyclopropyl and amino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-2-cyclopropylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(9,4-5-8)6-2-3-6/h6,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDKAWDLIAYNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)(C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960248-10-6
Record name 4-amino-2-cyclopropylbutan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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